1,1'-(Pentane-1,5-diyl)dipiperazine
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Overview
Description
1,1’-(Pentane-1,5-diyl)dipiperazine is a chemical compound characterized by the presence of two piperazine rings connected by a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pentane-1,5-diyl)dipiperazine typically involves the reaction of piperazine with 1,5-dibromopentane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1,1’-(Pentane-1,5-diyl)dipiperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Pentane-1,5-diyl)dipiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,1’-(Pentane-1,5-diyl)dipiperazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)dipiperazine involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, leading to anxiolytic effects. The compound can also form stable complexes with metal ions, which is useful in coordination chemistry .
Comparison with Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with different substituents on the piperazine rings.
1,1’-(Pyrazine-1,4-diyl)-bis(propan-2-one): Contains pyrazine rings instead of piperazine.
Uniqueness: 1,1’-(Pentane-1,5-diyl)dipiperazine is unique due to its specific pentane linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Biological Activity
1,1'-(Pentane-1,5-diyl)dipiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Piperazine derivatives are known for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles current research findings on the biological activity of this compound, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with pentanedione derivatives. The synthetic pathway can be summarized as follows:
- Starting Materials : Piperazine and pentanedione.
- Reaction Conditions : The reaction is usually conducted under basic conditions to facilitate the formation of the dipiperazine structure.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that this compound exhibited moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In a case study involving various piperazine derivatives, it was found that certain structural modifications enhanced cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structural characteristics. Key findings from SAR studies include:
- Substituents : The presence of electron-withdrawing groups on the aromatic rings enhances antimicrobial activity.
- Chain Length : Variations in the alkyl chain length (e.g., pentane vs. hexane) can significantly affect potency.
- Piperazine Orientation : The orientation of piperazine moieties influences binding affinity to biological targets .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of various piperazine derivatives, this compound was tested alongside other compounds. Results indicated that it achieved a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting potential for further development as an antibacterial agent.
Case Study 2: Anticancer Screening
A screening assay involving multiple cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 µM to 35 µM across different cell lines. Further mechanistic studies indicated that it may induce cell cycle arrest in the G2/M phase .
Data Summary
Properties
CAS No. |
904958-91-4 |
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Molecular Formula |
C13H28N4 |
Molecular Weight |
240.39 g/mol |
IUPAC Name |
1-(5-piperazin-1-ylpentyl)piperazine |
InChI |
InChI=1S/C13H28N4/c1(2-8-16-10-4-14-5-11-16)3-9-17-12-6-15-7-13-17/h14-15H,1-13H2 |
InChI Key |
HZOGSKJEJYLPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCCN2CCNCC2 |
Origin of Product |
United States |
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